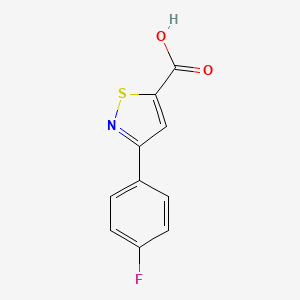

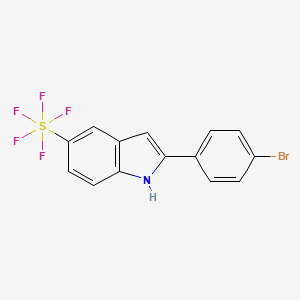

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

Vue d'ensemble

Description

The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 .

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid” are not available, similar compounds such as “3-(4-Fluorophenyl)propionic acid” may be used in the synthesis of 2-oxopiperazine guanidine analog .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)propionic acid” includes a fluorophenyl group attached to a propionic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)propionic acid” include a molecular weight of 168.16 and a linear formula of FC6H4CH2CH2CO2H .Applications De Recherche Scientifique

Fluorophore Development for Aluminium Detection

The study by Lambert et al. (2000) focuses on fluorophores for selective detection of Al3+ ions, which could be useful in studying intracellular Al3+ levels. It investigates the coordination characteristics and fluorescence spectroscopic properties of compounds related to the structure of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid. These compounds exhibited selectivity for Al3+ over other metal ions, representing a potential application in developing Al3+ specific fluorophores for biological use (Lambert et al., 2000).

Organic Fluorophores for Carbon Dots

Research by Shi et al. (2016) identifies organic fluorophores, related to thiazole carboxylic acids, as the main contributors to the fluorescence of carbon dots (CDs). This discovery points to the relevance of such compounds in enhancing the fluorescence quantum yields of CDs, suggesting their potential application in the design and development of high-performance fluorescent materials (Shi et al., 2016).

Antitumor Activity of Isoxazolyl- and Isothiazolylcarbamides

A study by Potkin et al. (2014) showcases the conversion of thiazole carboxylic acids into carbamides with promising antitumor properties. This research highlights the chemical versatility of thiazole carboxylic acids and their derivatives in synthesizing compounds with potential medical applications, especially in enhancing the efficacy of cytostatic drugs used in cancer treatment (Potkin et al., 2014).

Microwave-Assisted Synthesis for Biological Activities

Başoğlu et al. (2013) investigate the synthesis of hybrid molecules containing thiazole nuclei, demonstrating the compound's antimicrobial, antilipase, and antiurease activities. This study underscores the significance of thiazole derivatives in the development of new pharmaceuticals with varied biological functions (Başoğlu et al., 2013).

Novel Syntheses and Antimicrobial Activities

The creation of 1,2,4-Triazolo[3,4-b]thiazole derivatives by Bhat and Holla (2004) through a novel multi-component synthesis process not only simplifies the production of these compounds but also explores their antimicrobial potential. This research opens up new avenues for utilizing thiazole carboxylic acid derivatives in antimicrobial drug development (Bhat & Holla, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSXVLSWICGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

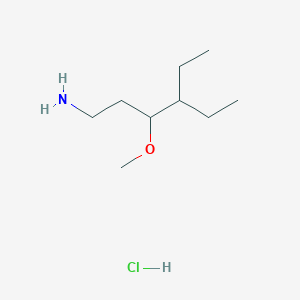

![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)

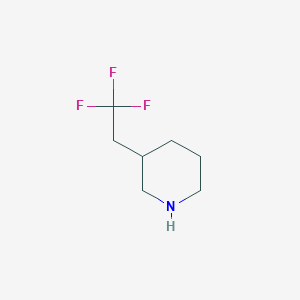

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)

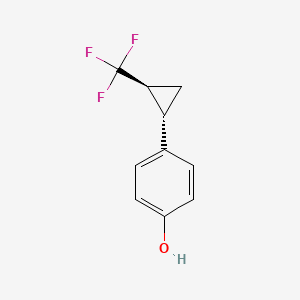

![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)